molecular formula C10H13N3O B2910795 N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide CAS No. 2411246-18-7

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2910795
CAS No.: 2411246-18-7
M. Wt: 191.234
InChI Key: DDEWTUIPQDNNIU-UHFFFAOYSA-N
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Description

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine-4-carboxylic acid with an appropriate amine under dehydrating conditions to form the corresponding amide. Another method includes the use of acyl halides or anhydrides as starting materials, which react with the amine to yield the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • 2-amino-6-methylpyrimidin-4(3H)-one
  • N-(pyridin-2-yl)amides

Uniqueness

N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a pyrimidine ring and an amide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(2-methylpyrimidin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-4-10(14)12-7(2)9-5-6-11-8(3)13-9/h4-7H,1H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWTUIPQDNNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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